2-(2-chlorophenyl)-1-(2-cyclohexylethyl)-1H-benzimidazole
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Overview
Description
2-(2-chlorophenyl)-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole is a chemical compound belonging to the benzodiazole family Benzodiazoles are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative, such as an aldehyde or ketone, under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzodiazole core.
Attachment of the Cyclohexylethyl Group: The cyclohexylethyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzodiazole core reacts with a cyclohexylethyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 2-(2-chlorophenyl)-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions, and implementing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various functionalized derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Medicinal Chemistry: The compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties, making it a potential candidate for drug development.
Materials Science: The compound’s unique structure may impart desirable properties for use in materials science, such as in the development of organic semiconductors or light-emitting materials.
Biological Studies: The compound can be used as a probe or tool in biological studies to investigate specific molecular targets or pathways.
Industrial Applications: The compound may find applications in various industrial processes, such as in the synthesis of specialty chemicals or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-1H-benzimidazole: Lacks the cyclohexylethyl group, which may result in different biological activities and properties.
2-(2-chlorophenyl)-1H-1,3-benzothiazole: Contains a sulfur atom in the benzothiazole core, which may impart different chemical reactivity and biological activities.
2-(2-chlorophenyl)-1-(2-phenylethyl)-1H-1,3-benzodiazole: Contains a phenylethyl group instead of a cyclohexylethyl group, which may affect its pharmacological properties.
Uniqueness
2-(2-chlorophenyl)-1-(2-cyclohexylethyl)-1H-1,3-benzodiazole is unique due to the presence of both the chlorophenyl and cyclohexylethyl groups attached to the benzodiazole core
Properties
Molecular Formula |
C21H23ClN2 |
---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-(2-cyclohexylethyl)benzimidazole |
InChI |
InChI=1S/C21H23ClN2/c22-18-11-5-4-10-17(18)21-23-19-12-6-7-13-20(19)24(21)15-14-16-8-2-1-3-9-16/h4-7,10-13,16H,1-3,8-9,14-15H2 |
InChI Key |
FZTSDBJTVFMSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl |
Origin of Product |
United States |
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